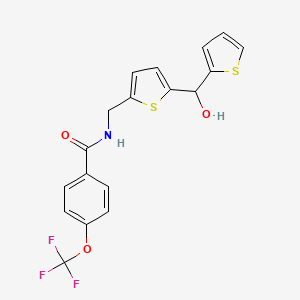

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3S2/c19-18(20,21)25-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-26-14/h1-9,16,23H,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDZOJWZAARKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative. This can be achieved through the reaction of thiophene with formaldehyde under acidic conditions to introduce the hydroxymethyl group.

Coupling Reaction: The hydroxymethylated thiophene is then coupled with another thiophene derivative using a suitable coupling agent like palladium catalysts in a Suzuki or Stille coupling reaction.

Amidation: The final step involves the reaction of the coupled thiophene derivative with 4-(trifluoromethoxy)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the thiophene moiety can undergo oxidation to form a carbonyl group.

Reduction: The benzamide group can be reduced to an amine under suitable conditions.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzamide and thiophene moieties.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to the electronic properties conferred by the thiophene and trifluoromethoxy groups.

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the thiophene moiety can participate in π-π interactions with aromatic amino acids in protein active sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives and heterocyclic systems, focusing on substituent effects, synthetic strategies, and inferred structure-activity relationships (SAR).

Structural and Functional Group Comparisons

Substituent Effects and SAR Insights

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The target compound’s -OCF₃ group is less electron-withdrawing than the -CF₃ group in ’s thiazolidinone derivative. This difference may influence metabolic stability and receptor binding, as -OCF₃ is more polar and less lipophilic .

- Bis-Thiophene vs.

- Hydroxymethyl Linkage: The hydroxymethyl bridge between thiophene rings introduces a polar moiety absent in compounds like 41p (), which may improve aqueous solubility and reduce aggregation tendencies .

Physicochemical Properties

- LogP and Solubility: The hydroxymethyl group in the target compound likely reduces logP compared to purely aromatic analogs (e.g., compound 34 in ), balancing lipophilicity for improved bioavailability.

- Thermal Stability: Thiophene-containing compounds (e.g., 41p in ) exhibit moderate thermal stability, but the trifluoromethoxy group may introduce conformational rigidity, enhancing stability under physiological conditions .

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Molecular Structure and Properties

The compound features a thiophene core structure, characterized by the presence of sulfur-containing heterocycles, which are known for their stability and electronic properties. The trifluoromethoxy group enhances its pharmacological profile, potentially improving interaction with biological targets.

Molecular Formula: C19H15F3N2O3S

Molecular Weight: Approximately 392.39 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Thiophene Rings: Utilizing methods like the Gewald reaction or Paal–Knorr synthesis.

- Introduction of Functional Groups: Incorporating hydroxy and trifluoromethoxy groups through electrophilic aromatic substitution.

- Purification Techniques: Employing recrystallization or chromatography to isolate the desired product.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the trifluoromethoxy group is believed to enhance binding affinity and specificity for these targets, improving therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, multitargeting agents that inhibit pathways such as c-MET and G protein-coupled receptor Smoothened (SMO) have shown enhanced cell growth inhibition in non-small cell lung cancer (NSCLC) models. These findings suggest that this compound could also exhibit similar effects, warranting further investigation into its potential as an anticancer agent .

Antibacterial Properties

Thiophene derivatives are recognized for their antibacterial properties. The sulfonamide class, which includes this compound, is particularly known for its efficacy against various bacterial infections. Studies have demonstrated that modifications in the structure can lead to enhanced antibacterial activity, suggesting that this compound may also possess significant antibacterial effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(4-methylthiophene-2-carboxamide) | Moderate antibacterial | Contains thiophene core |

| N-substituted 2-oxoindoline derivatives | Anticancer | Multi-targeting profile |

| Pyrrole benzamide derivatives | Antibacterial | High potency against Staphylococcus aureus |

Case Studies

- NSCLC Models: In vitro studies showed that compounds similar to this compound induced apoptosis in NSCLC cells resistant to traditional therapies .

- Antibacterial Testing: Research on thiophene derivatives indicated MIC values significantly lower than standard antibiotics, showcasing potential as effective antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.